molecular formula C20H22N2O4 B248333 1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine

1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine

Cat. No.: B248333
M. Wt: 354.4 g/mol
InChI Key: VNNSLJCBWXAPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine typically involves multi-step organic reactions. One common method includes the acylation of piperazine with 4-methoxybenzoyl chloride, followed by the introduction of the 2-methoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of sulfuric acid for nitration or iron(III) chloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the benzoyl group can produce benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of action of various biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new drugs. Its ability to interact with specific biological targets can be harnessed to develop therapeutic agents for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. Its unique chemical structure allows for the creation of polymers and other materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxy group but differs in the overall structure and functional groups.

    4-Methoxybenzyl chloride: Contains the methoxybenzyl moiety but lacks the piperazine and phenyl groups.

    2-Methoxyphenylacetonitrile: Features the methoxyphenyl group but has a different functional group and lacks the piperazine ring.

Uniqueness

What sets 1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine apart from these similar compounds is its combination of functional groups and the presence of the piperazine ring

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

[4-(2-methoxybenzoyl)piperazin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C20H22N2O4/c1-25-16-9-7-15(8-10-16)19(23)21-11-13-22(14-12-21)20(24)17-5-3-4-6-18(17)26-2/h3-10H,11-14H2,1-2H3

InChI Key

VNNSLJCBWXAPEY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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